molecular formula C20H19N5O B12373503 Tubulin degrader 1

Tubulin degrader 1

Cat. No.: B12373503
M. Wt: 345.4 g/mol
InChI Key: DOZCEYNDPGHGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin degrader 1, also known as Compound 5i, is a derivative of BML284. It is an orally active, noncovalent tubulin degradation agent that targets the colchicine binding site on tubulin. This compound has shown significant antiproliferative activity against various tumor cell lines, including Hela, HCT116, MCF-7, K562, and Molm-13, with IC50 values ranging from 0.02 to 0.05 μM . This compound effectively suppresses tumor growth by inducing cell cycle arrest and apoptosis.

Preparation Methods

The synthesis of tubulin degrader 1 involves a series of chemical reactions starting from BML284. The synthetic route typically includes the following steps:

    Formation of Intermediate Compounds: BML284 undergoes a series of chemical modifications to form intermediate compounds.

    Final Product Formation: The intermediate compounds are further reacted under specific conditions to yield this compound.

Chemical Reactions Analysis

Tubulin degrader 1 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tubulin degrader 1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the degradation of tubulin and its effects on microtubule dynamics.

    Biology: this compound is used to investigate the role of tubulin in cell division and intracellular transport.

    Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.

    Industry: this compound can be used in the development of new anticancer drugs and as a research tool in pharmaceutical industries.

Mechanism of Action

Tubulin degrader 1 exerts its effects by binding to the colchicine site on tubulin, leading to the degradation of tubulin. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The degradation of tubulin results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Tubulin degrader 1 is unique compared to other tubulin-targeting agents due to its noncovalent binding and oral activity. Similar compounds include:

    BML284: The parent compound of this compound, which also targets the colchicine site on tubulin.

    Colchicine: A well-known tubulin inhibitor that binds covalently to the colchicine site.

    Vinblastine: Another tubulin-targeting agent that binds to a different site on tubulin and inhibits microtubule formation.

This compound stands out due to its high potency and ability to degrade tubulin noncovalently, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

4-N-(1H-indol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C20H19N5O/c1-26-16-4-2-3-14(10-16)18-11-19(25-20(21)24-18)23-12-13-5-6-17-15(9-13)7-8-22-17/h2-11,22H,12H2,1H3,(H3,21,23,24,25)

InChI Key

DOZCEYNDPGHGAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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